An In-Depth Technical Guide to Nα-Fmoc-Nδ-Azido-D-Ornithine: A Versatile Tool in Peptide Chemistry and Drug Development
An In-Depth Technical Guide to Nα-Fmoc-Nδ-Azido-D-Ornithine: A Versatile Tool in Peptide Chemistry and Drug Development
This guide provides a comprehensive technical overview of Nα-Fmoc-Nδ-Azido-D-Ornithine, a non-canonical amino acid that has become an invaluable tool for researchers, chemists, and drug development professionals. Its unique combination of a fluorenylmethoxycarbonyl (Fmoc) protected α-amine and a δ-azido group on the side chain offers a powerful platform for the synthesis of complex peptides and the development of novel bioconjugates. We will delve into its core properties, synthesis, and applications, with a focus on the underlying scientific principles and practical, field-proven insights.
Core Properties and Specifications
Nα-Fmoc-Nδ-Azido-D-Ornithine, systematically named (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-azidopentanoic acid, is a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 1176270-25-9 | [1][2] |
| Molecular Formula | C₂₀H₂₀N₄O₄ | [1] |
| Molecular Weight | 380.4 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Purity | Typically ≥98% (HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = +13.5 to +15.5° (c=1 in DMF) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
The Scientific Rationale: Why Nα-Fmoc-Nδ-Azido-D-Ornithine?
The utility of this molecule stems from the strategic placement of two key functional groups: the Fmoc group and the azide group.
The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine. This is the cornerstone of Fmoc solid-phase peptide synthesis (SPPS), a widely adopted methodology for its mild deprotection conditions.[3] Unlike the acid-labile Boc protecting group, the Fmoc group is removed by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which can be removed at the final cleavage step without affecting the peptide backbone.
The Azide Functional Group: The azide (N₃) moiety on the δ-position of the ornithine side chain is a bioorthogonal chemical handle. "Bioorthogonal" refers to a chemical reaction that can occur inside of a living system without interfering with native biochemical processes.[4] The azide group is particularly valuable because it is virtually absent in biological systems, ensuring that it will not participate in unwanted side reactions. It is the key reactant in one of the most prominent "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction forms a stable triazole linkage with an alkyne-containing molecule, enabling the precise and efficient conjugation of peptides to other molecules of interest, such as fluorescent dyes, imaging agents, or drug payloads.[4][5]
Synthesis and Quality Control: A Self-Validating System
While commercially available, understanding the synthesis of Nα-Fmoc-Nδ-Azido-D-Ornithine provides insight into potential impurities and informs quality control measures. A common synthetic route starts from a suitably protected D-ornithine derivative. A key transformation is the introduction of the azide group, often via a diazotransfer reaction on the δ-amino group.
A generalized synthetic workflow is depicted below:
Caption: A simplified workflow for the synthesis of Nα-Fmoc-Nδ-Azido-D-Ornithine.
Self-Validating Quality Control: The purity of Nα-Fmoc-Nδ-Azido-D-Ornithine is paramount for successful peptide synthesis. A robust quality control system is essential to validate each batch.
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC, often using a C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA). The Fmoc group has a strong UV absorbance, making it readily detectable.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product. The expected protonated molecule [M+H]⁺ would have an m/z of 381.4. Common adducts such as [M+Na]⁺ (m/z 403.4) and [M+K]⁺ (m/z 419.5) may also be observed.
Application in Solid-Phase Peptide Synthesis (SPPS)
Nα-Fmoc-Nδ-Azido-D-Ornithine is incorporated into a peptide sequence using standard Fmoc-SPPS protocols. The workflow is cyclical, with each cycle adding one amino acid to the growing peptide chain attached to a solid support (resin).
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis (SPPS).
Detailed Protocol for Incorporation of Nα-Fmoc-Nδ-Azido-D-Ornithine:
This protocol assumes a manual SPPS setup. Automated synthesizers will follow a similar logic.
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Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) that has been swollen in DMF. The first amino acid should already be coupled to the resin.
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Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Drain the solution and repeat the treatment for another 10-15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adducts. A Kaiser test can be performed on a small sample of beads to confirm the presence of a free primary amine (a positive test results in a blue color).[6]
-
Coupling:
-
In a separate vessel, dissolve Nα-Fmoc-Nδ-Azido-D-Ornithine (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.
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Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
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-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Confirmation of Coupling: A Kaiser test should be performed. A negative result (colorless or yellow beads) indicates that the coupling reaction is complete.[6] If the test is positive, the coupling step should be repeated.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
Post-Synthesis Modification via Click Chemistry
Once the peptide synthesis is complete, the peptide is cleaved from the resin, typically using a cocktail containing a strong acid like TFA and scavengers to protect sensitive side chains. The crude peptide containing the azido-ornithine residue can then be purified by preparative HPLC. The purified peptide is now ready for bioconjugation via CuAAC.
Caption: Schematic of the CuAAC reaction for peptide bioconjugation.
Exemplary Protocol for CuAAC on an Azido-Ornithine Containing Peptide:
This protocol is a general guideline and may require optimization based on the specific peptide and alkyne-modified molecule.
-
Reagent Preparation:
-
Dissolve the purified azido-peptide in a suitable buffer, such as phosphate buffer or water.
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in water.
-
Sodium ascorbate in water (this reduces Cu(II) to the active Cu(I) catalyst in situ).
-
A copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), in DMSO. The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[6]
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-peptide solution and the alkyne-molecule solution (a slight excess of the alkyne molecule is often used).
-
Add the TBTA solution to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the consumption of the starting materials and the formation of the product.
-
Purification: Once the reaction is complete, the conjugated peptide can be purified from the excess reagents and unreacted starting materials using preparative HPLC.
-
Characterization: The final product should be characterized by LC-MS to confirm its identity and purity.
Conclusion
Nα-Fmoc-Nδ-Azido-D-Ornithine is a powerful and versatile building block that bridges the worlds of peptide synthesis and bioconjugation. Its compatibility with standard Fmoc-SPPS protocols and the bioorthogonality of its azide group for click chemistry reactions provide researchers with a reliable method for creating sophisticated peptide-based therapeutics, diagnostics, and research tools. By understanding the fundamental chemistry and employing robust synthesis and quality control measures, scientists can fully leverage the potential of this unique amino acid derivative to advance their research and development goals.
References
-
Fmoc solid-phase peptide synthesis: a practical guide. (2023). Peptide Synthesis Technologies. Available at: [Link]
- BenchChem. (2025). A Technical Guide to Azido-ornithine and Azido-lysine in Peptide Synthesis for Researchers and Drug Development Professionals. BenchChem Technical Guides.
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available at: [Link]
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Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 204-214. Available at: [Link]
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Aapptec. (n.d.). Fmoc-D-Orn(N3)-OH. Retrieved from [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
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Aapptec. (n.d.). Order Your Azido Amino Acids. Retrieved from [Link]
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Resources.
- Chem-Impex International. (2024). Nα-Fmoc-Nδ-Azido-D-Ornithine. Chem-Impex.
- Aapptec Peptides. (2024). Fmoc-D-Orn(N3)-OH [1176270-25-9]. Aapptec Peptides.
-
Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016, October 2). YouTube. Retrieved from [Link]
